3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.:
Cat. No.: VC18155278
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O2 |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C7H7N3O2/c11-4-5-3-9-10-2-1-8-7(12)6(5)10/h1-3,11H,4H2,(H,8,12) |
| Standard InChI Key | ZGQCBALKJXYMLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)CO)C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrazine scaffold with a hydroxymethyl (-CH2OH) substituent at the 3-position. The molecular formula is reported as C7H7N3O2 (MW: 165.15 g/mol), though discrepancies exist in literature, with some sources citing C7H8N4O (MW: 164.17 g/mol). This variance may stem from tautomeric forms or crystallization differences. Key structural attributes include:
-
A pyrazole ring fused to a pyrazine moiety.
-
A hydroxymethyl group enhancing hydrophilicity and hydrogen-bonding capacity.
-
Planar geometry facilitating interactions with biological targets.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the structure:
-
1H NMR (DMSO-d6): Peaks at δ 3.62 ppm (CH2), δ 11.54 ppm (NH), and aromatic protons between δ 7.3–8.2 ppm .
-
13C NMR: Carbonyl resonance at δ 155.9 ppm, hydroxymethyl carbon at δ 57.3 ppm.
-
HRMS: [M+H]+ at m/z 165.15.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7N3O2 | |
| Molecular Weight | 165.15 g/mol | |
| logP | 2.872 | |
| Water Solubility (LogS) | -3.03 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves hydroxymethylation of 4H-pyrazolo[1,5-a]pyrazin-4-one derivatives:
-
Reagents: Formaldehyde or paraformaldehyde under acidic conditions (HCl, H2SO4).
-
Conditions: Reflux in ethanol/water (1:1) at 80°C for 12–24 hours.
-
Yield: 65–78% after purification via column chromatography .
Alternative methods include microwave-assisted reactions, reducing synthesis time to 2–4 hours with comparable yields .
Reaction Mechanism
The hydroxymethyl group is introduced via electrophilic substitution:
-
Protonation of the pyrazine nitrogen enhances electrophilicity at the 3-position.
-
Formaldehyde attacks the electrophilic carbon, forming a hemiaminal intermediate.
-
Acid-catalyzed dehydration yields the final product.
Biological Activities and Pharmacological Applications
Glutamate Receptor Modulation
3-(Hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Key findings:
-
Enhances mGlu5 receptor activity with EC50 = 120 nM.
-
Improves synaptic plasticity in hippocampal neurons, suggesting potential for treating cognitive disorders.
Anticancer Properties
The compound inhibits tubulin polymerization (IC50 = 1.2 µM), disrupting microtubule dynamics in cancer cells. In vitro studies demonstrate:
-
Cytotoxicity: IC50 = 8.5 µM against A549 lung adenocarcinoma .
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage in H322 cells .
Kinase Inhibition
Structural analogs exhibit inhibition of cyclin-dependent kinases (CDK1/2) and EGFR :
| Kinase | IC50 (nM) | Selectivity Over Off-Targets |
|---|---|---|
| CDK2 | 12 | >100-fold vs. CDK4/6 |
| EGFR-TK | 28 | >50-fold vs. HER2 |
Mechanism of Action
Allosteric Modulation of mGluRs
The hydroxymethyl group forms hydrogen bonds with Ser658 and Thr815 in the mGlu5 receptor’s allosteric pocket, stabilizing the active conformation. This enhances glutamate efficacy by 300% in calcium mobilization assays.
Tubulin Binding
Docking studies reveal interactions with the colchicine-binding site:
-
Hydroxymethyl group anchors to β-tubulin’s Asn101.
-
Pyrazolo[1,5-a]pyrazine core occupies the hydrophobic pocket, preventing GTP hydrolysis .
Structural Analogs and SAR Insights
Key Modifications and Activity
SAR Trends:
-
Hydroxymethyl group critical for mGlu5 PAM activity.
Recent Research Advancements
In Vivo Studies
Co-dosing with ethacrynic acid (GST inhibitor) improves murine pharmacokinetics:
Challenges and Future Directions
Limitations
-
Off-target effects on P450 enzymes (CYP3A4 IC50 = 4.5 µM).
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume